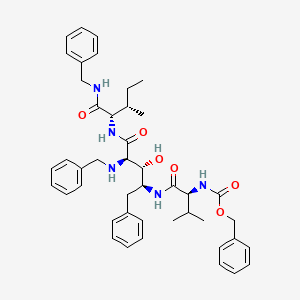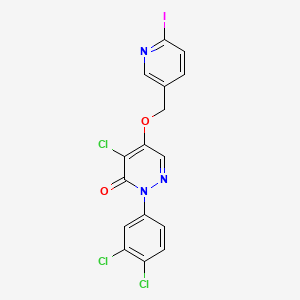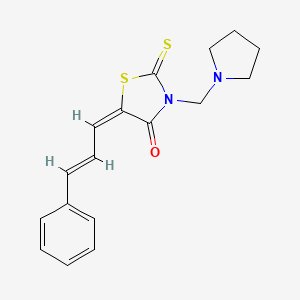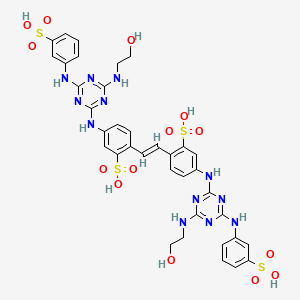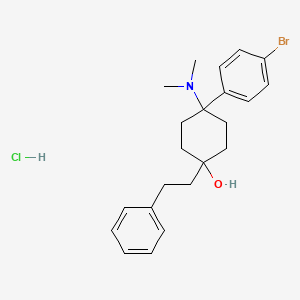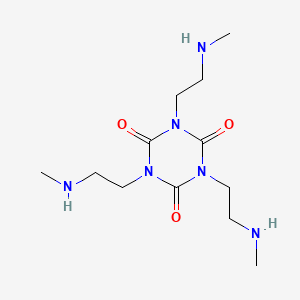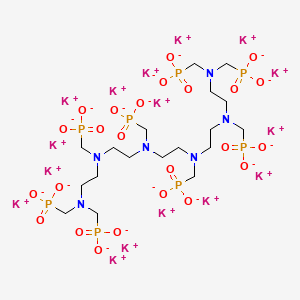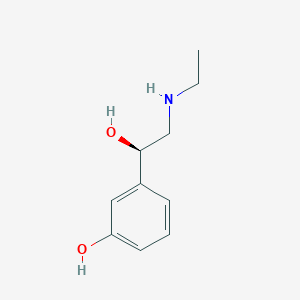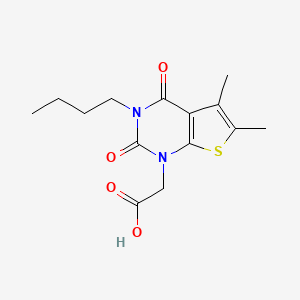
Ethyl (Z)-2-hexenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (Z)-2-hexenoate is an organic compound belonging to the ester family. It is characterized by its fruity aroma, making it a common ingredient in flavorings and fragrances. The compound’s structure includes a six-carbon chain with a double bond in the Z-configuration, and an ethyl ester functional group.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl (Z)-2-hexenoate can be synthesized through the esterification of (Z)-2-hexenoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts like p-toluenesulfonic acid and azeotropic distillation to remove water and shift the equilibrium towards ester formation.
化学反応の分析
Types of Reactions: Ethyl (Z)-2-hexenoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to (Z)-2-hexenoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: (Z)-2-hexenoic acid and ethanol.
Reduction: (Z)-2-hexenol.
Oxidation: (Z)-2-hexenoic acid.
科学的研究の応用
Ethyl (Z)-2-hexenoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant-insect interactions due to its presence in certain plant volatiles.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma.
作用機序
The mechanism of action of ethyl (Z)-2-hexenoate primarily involves its interaction with olfactory receptors, which are responsible for detecting its fruity scent. In biological systems, it may also interact with enzymes involved in ester hydrolysis, leading to the release of (Z)-2-hexenoic acid and ethanol.
類似化合物との比較
Ethyl (Z)-2-hexenoate can be compared with other esters such as:
Ethyl (E)-2-hexenoate: The E-isomer has a different spatial arrangement around the double bond, leading to variations in its scent and reactivity.
Mthis compound: This compound has a methyl group instead of an ethyl group, resulting in a different aroma profile and slightly different chemical properties.
Ethyl hexanoate: Lacks the double bond, making it less reactive in certain chemical reactions but still valuable in flavor and fragrance applications.
This compound stands out due to its unique combination of a Z-configuration double bond and an ethyl ester group, which contribute to its distinct aroma and reactivity.
特性
CAS番号 |
27829-71-6 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC名 |
ethyl (Z)-hex-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3/b7-6- |
InChIキー |
SJRXWMQZUAOMRJ-SREVYHEPSA-N |
異性体SMILES |
CCC/C=C\C(=O)OCC |
正規SMILES |
CCCC=CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



